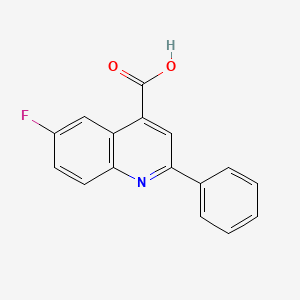

6-Fluoro-2-phenylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2-phenylquinoline-4-carboxylic acid is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of quinoline-4-carboxylic acid, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid involves several steps. Benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline are reacted in absolute ethanol media to form an intermediate compound. This intermediate then reacts with various substituted amines to produce the desired product . The synthesis process benefits from the use of a microwave synthesizer, which reduces the reaction time and increases the yield .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is characterized by the presence of a quinoline ring, a carboxylic acid group, and a phenyl group . The compound’s structure has been confirmed through various methods, including FT-IR, 1H and 13C NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-2-phenylquinoline-4-carboxylic acid primarily concern its synthesis. The initial reaction involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. The intermediate product from this reaction then reacts with various substituted amines to form the final product .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

Synthetic Methodologies : Fluorinated compounds, including fluoroquinolines, are crucial intermediates in organic synthesis, offering pathways to develop pharmaceuticals and agrochemicals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, showcases the importance of fluoro compounds in facilitating complex chemical syntheses (Qiu et al., 2009).

Environmental Science

Polyfluoroalkyl Chemicals : Research on fluorinated alternatives to environmentally persistent chemicals underscores the shift towards safer compounds. Fluorinated substances, including those related to quinoline derivatives, are used across various industries but pose challenges in risk assessment and management due to their persistence and potential environmental impacts (Wang et al., 2013).

Medicinal Chemistry

Antibacterial and Antitumor Potential : The fluoroquinolone family, to which 6-Fluoro-2-phenylquinoline-4-carboxylic acid is related, demonstrates significant antibacterial and potential antitumor activities. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential for DNA replication, making them potent antibacterial agents. Recent studies also explore the antitumor potential of fluoroquinolones, suggesting their application in treating various cancers through mechanisms such as topoisomerase II poisoning (da Silva et al., 2003).

Fluorescent Chemosensors

Detection of Metal Ions : Fluoroquinoline derivatives are explored as fluorescent chemosensors for detecting metal ions, showcasing their versatility beyond pharmaceutical applications. For example, derivatives based on fluoroquinoline structures have been used to develop sensitive and selective probes for zinc ions, illustrating the compound's utility in environmental and biological monitoring (Mohamad et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .

Mode of Action

6-Fluoro-2-phenylquinoline-4-carboxylic acid interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of hTopoIIα by 6-Fluoro-2-phenylquinoline-4-carboxylic acid affects the DNA replication pathway . This disruption leads to DNA damage, triggering apoptosis, or programmed cell death . The compound’s effect on this pathway contributes to its anticancer activity .

Result of Action

The interaction of 6-Fluoro-2-phenylquinoline-4-carboxylic acid with hTopoIIα results in DNA damage and cell death . This leads to a reduction in cellular viability in various carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . The compound has shown to be more potent than doxorubicin, a commonly used anticancer drug .

Action Environment

The action of 6-Fluoro-2-phenylquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s synthesis method can affect its potency . Microwave synthesis of the compound has been shown to yield a higher potency product compared to conventional heating methods . .

Direcciones Futuras

The study of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives may be a promising area for future research, particularly in the field of medicinal chemistry . These compounds have shown potential as potent inhibitors of h TopoIIα, suggesting they could be developed into novel anticancer agents .

Propiedades

IUPAC Name |

6-fluoro-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFGSVIKTCCKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2440370.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2440373.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)

![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)

![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)

![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)